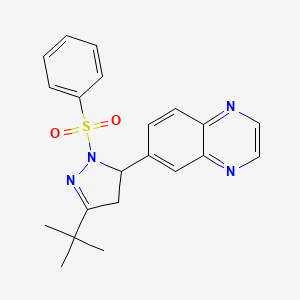

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound featuring a quinoxaline core substituted with a pyrazole ring, which is further modified with tert-butyl and phenylsulfonyl groups

Mechanism of Action

Target of Action

It is known that the compound is used in the development of solution-processed organic light-emitting diodes (oleds) . Therefore, it can be inferred that the compound interacts with the components of the OLEDs to produce light.

Mode of Action

The compound is a type of thermally activated delayed fluorescence (TADF) emitter . TADF emitters are materials that can convert triplet excitons into singlet excitons through a process called reverse intersystem crossing (RISC). This allows for nearly 100% internal quantum efficiency. The compound’s tert-butyl groups increase its molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .

Pharmacokinetics

The compound’s tert-butyl groups are known to increase its solubility , which could potentially enhance its bioavailability.

Result of Action

The compound’s action results in high-efficiency light emission in OLEDs . Specifically, solution-processed non-doped OLEDs achieved with this compound have exhibited record-high external quantum efficiencies (EQE) of 25.8% .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility and aggregation-caused self-quenching of excitons can be affected by the solvent used and the temperature of the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactionsCommon reagents used in these steps include tert-butyl hydroperoxide and benzyl cyanide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The tert-butyl group can be oxidized under specific conditions.

Reduction: The quinoxaline core can be reduced to form different derivatives.

Substitution: The phenylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions . Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group can lead to the formation of tert-butyl esters .

Scientific Research Applications

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

tert-butanesulfinamide: Known for its use in the synthesis of N-heterocycles.

tert-butyl esters: Commonly used in synthetic organic chemistry.

Uniqueness

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is unique due to its combination of a quinoxaline core with a pyrazole ring and the presence of both tert-butyl and phenylsulfonyl groups.

Biological Activity

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound characterized by a quinoxaline core and a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The unique structural features of this compound, including the tert-butyl and phenylsulfonyl substituents, contribute to its diverse biological properties.

Chemical Structure and Properties

The IUPAC name for this compound is 6-[2-(benzenesulfonyl)-5-tert-butyl-3,4-dihydropyrazol-3-yl]quinoxaline. Its molecular formula is C21H22N4O2S, and it has a molecular weight of 398.50 g/mol. The structure includes a quinoxaline ring that is known for various pharmacological activities, while the pyrazole moiety enhances its reactivity and binding capabilities.

Target and Mode of Action

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. It has been identified as a potential thermally activated delayed fluorescence (TADF) emitter, which can be utilized in organic light-emitting diodes (OLEDs) . The presence of the tert-butyl group enhances its solubility, which is crucial for its bioavailability and interaction with biological systems.

Anticancer Activity

Quinoxalines have also shown promise in anticancer applications. For example, derivatives have been reported to possess activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The unique substituents in this compound may enhance its selectivity and potency against cancer cells.

Case Studies

- Antinecroptotic Activity : A related study on pyrazole derivatives demonstrated significant antinecroptotic activity (IC50 = 0.5 nM) and selective inhibition of HDAC6 (IC50 = 4.95 nM). This highlights the potential for similar compounds to exhibit significant therapeutic effects in inflammatory diseases .

- Antiviral Activity : Research on sulfonamide derivatives indicates that they can inhibit viral replication effectively. Compounds with sulfonamide groups have been shown to act against various viral targets . This suggests that this compound may also possess antiviral properties worth exploring.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized; however, the presence of the tert-butyl group is known to enhance solubility and stability in biological environments. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its therapeutic potential.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antibacterial, anticancer |

| Quinoxaline Derivative A | Similar core structure | Antimicrobial |

| Quinoxaline Derivative B | Similar core structure | Anticancer |

Properties

IUPAC Name |

6-[2-(benzenesulfonyl)-5-tert-butyl-3,4-dihydropyrazol-3-yl]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-21(2,3)20-14-19(15-9-10-17-18(13-15)23-12-11-22-17)25(24-20)28(26,27)16-7-5-4-6-8-16/h4-13,19H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCDLRWAODUEOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(C1)C2=CC3=NC=CN=C3C=C2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.